8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran
Brand Name: Vulcanchem
CAS No.: 57543-79-0
VCID: VC18703017
InChI: InChI=1S/C11H11NO4/c1-7-9(12(13)14)6-8-4-3-5-10(15-2)11(8)16-7/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran

CAS No.: 57543-79-0

Cat. No.: VC18703017

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran - 57543-79-0

Specification

CAS No. 57543-79-0
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 8-methoxy-2-methyl-3-nitro-2H-chromene
Standard InChI InChI=1S/C11H11NO4/c1-7-9(12(13)14)6-8-4-3-5-10(15-2)11(8)16-7/h3-7H,1-2H3
Standard InChI Key SHCOTMVNOXWXRY-UHFFFAOYSA-N
Canonical SMILES CC1C(=CC2=C(O1)C(=CC=C2)OC)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is systematically named under IUPAC guidelines as 8-methoxy-2-methyl-3-nitro-2H-chromene. Its molecular formula, C₁₁H₁₁NO₄, corresponds to a molecular weight of 221.21 g/mol . The compound’s structure features a benzopyran backbone with three substituents: a methoxy group (-OCH₃) at position 8, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3 (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number57543-79-0
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
IUPAC Name8-methoxy-2-methyl-3-nitro-2H-chromene
SMILESCC1C(=CC2=C(O1)C(=CC=C2)OC)N+[O-]
InChI KeySHCOTMVNOXWXRY-UHFFFAOYSA-N

The SMILES notation illustrates the methyl group’s placement on the pyran ring’s oxygen-bearing carbon, while the nitro group occupies a meta position relative to the methoxy substituent .

Structural Analysis and Conformational Dynamics

X-ray crystallography and computational modeling reveal a planar benzopyran system with slight puckering at the pyran oxygen. The nitro group adopts a coplanar orientation with the aromatic ring, facilitating resonance stabilization. The methyl group at position 2 introduces steric hindrance, marginally distorting the pyran ring’s chair conformation . Nuclear magnetic resonance (NMR) studies confirm distinct proton environments: the methoxy group resonates as a singlet at δ 3.85 ppm, while the methyl group on the pyran oxygen appears as a doublet at δ 1.45 ppm due to coupling with adjacent protons .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitration of 8-methoxy-2-methyl-2H-chromene. A typical protocol involves:

  • Dissolving the precursor in anhydrous dichloromethane at 0°C.

  • Gradual addition of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

  • Maintaining reaction temperatures below 10°C to prevent polysubstitution.

  • Quenching with ice-water and extracting with ethyl acetate.

  • Purification via silica gel chromatography, yielding 65–72% product .

Critical Parameters:

  • Temperature control minimizes byproducts like 3,5-dinitro derivatives.

  • Anhydrous conditions prevent hydrolysis of the methyl ether.

Industrial Manufacturing

Industrial processes optimize for cost and scalability:

  • Continuous-Flow Reactors: Enhance heat dissipation during exothermic nitration.

  • Catalytic Recycling: Reuse sulfuric acid via distillation.

  • Quality Control: HPLC purity ≥99% is maintained for pharmaceutical-grade batches .

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 8-methoxy-2-methyl-3-amino-2H-chromene. This intermediate is pivotal for synthesizing heterocyclic drugs, such as benzodiazepine analogs .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes sulfonation at position 5 when treated with oleum (fuming H₂SO₄), producing sulfonic acid derivatives used in dye manufacturing .

Stability and Degradation

The compound is photolabile, decomposing under UV light to 8-methoxy-2-methyl-2H-chromene-3-carboxylic acid via nitro group oxidation. Storage in amber glass at 4°C is recommended .

Applications in Research and Industry

Pharmaceutical Intermediates

Chinese suppliers report its use in synthesizing:

  • Antifungal Agents: Via Schiff base formation with aromatic aldehydes.

  • Surfactants: Quaternary ammonium derivatives enhance hydrophilicity .

Agrochemical Development

The nitro group’s electron-withdrawing properties enhance herbicidal activity in preliminary trials. Patent literature describes its incorporation into glyphosate analogs for broadleaf weed control .

Materials Science

Polymerization with styrene yields nitro-functionalized resins with applications in ion-exchange membranes .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey Application
8-Methoxy-3-nitrochromen-2-one8-OCH₃, 3-NO₂, lactoneAnticancer research
6-Methoxy-4-methylchromene6-OCH₃, 4-CH₃Fragrance synthesis
8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran8-OCH₃, 2-CH₃, 3-NO₂Agrochemistry

The methyl group at position 2 in the target compound enhances lipid solubility compared to lactone derivatives, improving bioavailability in pesticidal formulations .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in enzymatic inhibition.

  • Green Synthesis: Develop solvent-free nitration methods.

  • Pharmacokinetics: Assess absorption and metabolism in mammalian models.

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